3-[(Ethylsulfanyl)methyl]piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NS |
|---|---|
Molecular Weight |
159.29 g/mol |
IUPAC Name |
3-(ethylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C8H17NS/c1-2-10-7-8-4-3-5-9-6-8/h8-9H,2-7H2,1H3 |
InChI Key |
HTYVTDHPGHGQFE-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1CCCNC1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethylsulfanyl Methyl Piperidine and Its Analogues
Approaches to the Piperidine (B6355638) Ring System
The construction of the piperidine ring is a well-explored area of organic synthesis, with numerous methods developed to afford a wide range of substitution patterns. For the synthesis of 3-substituted piperidines, several key strategies have proven effective.
Reductive Amination and Hydrogenation Strategies for Piperidine Formation
Reductive amination stands as a powerful and versatile tool for the formation of the piperidine ring. This method typically involves the cyclization of a linear precursor containing both an amine and a carbonyl group, or a dicarbonyl compound that reacts with an amine source. The intramolecular reductive amination of δ-amino aldehydes or ketones provides a direct route to the piperidine core. For instance, the cyclization of a suitably substituted 5-aminopentanal derivative would yield the desired piperidine skeleton. This transformation is often carried out in a one-pot fashion, where the intermediate imine or enamine is formed and subsequently reduced in situ using various reducing agents such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation.
Hydrogenation of pyridine (B92270) precursors is another classical and widely used approach to generate the saturated piperidine ring. nih.govchim.it This method is particularly useful for accessing a variety of substituted piperidines, provided the corresponding substituted pyridine is available. The reduction can be achieved using heterogeneous catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on alumina (Rh/Al₂O₃) under a hydrogen atmosphere. The conditions for hydrogenation, such as pressure, temperature, and solvent, can be optimized to achieve high yields and, in some cases, stereoselectivity. For the synthesis of a 3-substituted piperidine, the corresponding 3-substituted pyridine would be the starting material.
| Catalyst | Substrate | Product | Conditions | Yield | Reference |
| Pd/C | 3-Alkylpyridine | 3-Alkylpiperidine | H₂, High Pressure | High | nih.gov |
| Rh/C | 3-Fluorinated Pyridine | 3-Fluorinated Piperidine | H₂, Milder Conditions | Good | nih.gov |
| Iron Catalyst | ϖ-Amino Fatty Acids | Piperidines | Phenylsilane | Not Specified | nih.gov |
Intramolecular Cyclization Cascades in Piperidine Synthesis
Intramolecular cyclization reactions, beyond reductive amination, offer a diverse set of strategies for piperidine synthesis. These reactions often involve the formation of a carbon-nitrogen or a carbon-carbon bond to close the six-membered ring. nih.gov Radical-mediated cyclizations, for example, can be initiated from a suitably positioned radical precursor, leading to the formation of the piperidine ring. nih.gov Another powerful approach is the intramolecular Michael addition (aza-Michael reaction), where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl system within the same molecule to form the heterocyclic ring.
Furthermore, transition metal-catalyzed cyclizations have emerged as a highly efficient means of constructing piperidine scaffolds. For instance, palladium-catalyzed intramolecular allylic amination has been successfully employed to synthesize substituted piperidines. nih.gov These cascade reactions can often build significant molecular complexity in a single step, providing access to highly functionalized piperidine derivatives. nih.gov
| Reaction Type | Key Features | Reference |
| Radical-Mediated Cyclization | Formation of C-C or C-N bond via radical intermediate. | nih.gov |
| Intramolecular aza-Michael | Nucleophilic addition of an amine to an activated alkene. | rsc.org |
| Reductive Hydroamination/Cyclization | Cascade reaction of alkynes to form piperidines. | nih.gov |
Multicomponent Reactions for Piperidine Scaffold Construction
Multicomponent reactions (MCRs) provide a highly convergent and efficient strategy for the synthesis of complex molecules like substituted piperidines from simple starting materials in a single operation. hse.ruacs.orgnih.govbenthamdirect.com These reactions are characterized by their high atom economy and the ability to rapidly generate libraries of structurally diverse compounds. The Mannich reaction, for example, can be employed in a three-component fashion, reacting an aldehyde, an amine, and a compound with an active methylene (B1212753) group to construct the piperidine skeleton.
Another notable example is the Hantzsch pyridine synthesis, which, although primarily for pyridines, can be followed by reduction to yield piperidines. More contemporary MCRs have been developed that directly afford highly substituted piperidines with excellent diastereoselectivity. hse.ruresearchgate.net These reactions often proceed through a cascade of events, such as Michael additions and Mannich-type reactions, to build the heterocyclic ring. hse.ru
| Reaction Name/Type | Components | Key Advantages | Reference |
| Mannich Reaction | Aldehyde, Amine, Active Methylene Compound | Convergent, builds complexity quickly. | rsc.org |
| Aza[4+2]cycloaddition/allylboration | 1-Aza-4-boronobutadienes, maleimides, aldehydes | High stereoselectivity, access to polysubstituted piperidines. | acs.orgnih.gov |
| Four-component synthesis | Dicyano-olefins, aldehydes, pyridinium halogenides, ammonium (B1175870) acetate | Stereoselective, forms three stereogenic centers. | hse.ru |
Alkene Cyclization Approaches to Substituted Piperidines
The cyclization of substrates containing an alkene and a nitrogen-based functional group is a powerful strategy for constructing the piperidine ring. These reactions can be promoted by various reagents and catalysts, leading to the formation of a new C-N or C-C bond. Electrophilic cyclization, for instance, can be initiated by an electrophile that activates the alkene towards attack by the intramolecular nitrogen nucleophile.
Transition metal catalysis, particularly with gold and palladium, has been instrumental in developing efficient alkene cyclization methods. nih.gov For example, gold(I)-catalyzed oxidative amination of non-activated alkenes can lead to the formation of substituted piperidines. nih.gov Similarly, palladium catalysts have been used for the intramolecular aminotrifluoromethanesulfinyloxylation of alkenes to afford 6-endo-cyclized piperidines. nih.gov
Installation of the (Ethylsulfanyl)methyl Moiety
Once the 3-substituted piperidine core is established, or as part of a strategy involving a precursor that is later cyclized, the (ethylsulfanyl)methyl group must be installed. This is typically achieved through the formation of a carbon-sulfur (C-S) bond, a fundamental transformation in organic synthesis.
C-S Bond Formation Strategies in Organic Synthesis
The formation of a thioether linkage, as present in 3-[(Ethylsulfanyl)methyl]piperidine, can be accomplished through several reliable methods. The most common approach is the nucleophilic substitution (Sₙ2) reaction between an alkyl halide and a thiol or thiolate. In the context of synthesizing the target molecule, this would involve reacting a 3-(halomethyl)piperidine derivative (e.g., 3-(chloromethyl)piperidine or 3-(bromomethyl)piperidine) with sodium ethanethiolate. This is a robust and widely used method for creating thioethers.
Alternatively, the Mitsunobu reaction provides a milder method for thioether synthesis from an alcohol. A 3-(hydroxymethyl)piperidine could be reacted with ethanethiol (B150549) in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Another powerful strategy, particularly for its "click" chemistry characteristics, is the radical-mediated thiol-ene reaction. mdpi.comnih.gov This involves the addition of a thiol across a double bond. A synthetic intermediate containing a 3-vinylpiperidine or a piperidine with a 3-allyl substituent could be reacted with ethanethiol in the presence of a radical initiator to form the desired (ethylsulfanyl)methyl side chain. This method is known for its high efficiency and functional group tolerance. nih.gov
| Reaction Type | Reactants | Key Features | Reference |
| Nucleophilic Substitution (Sₙ2) | Alkyl Halide + Thiolate | Robust, widely used, good yields. | masterorganicchemistry.com |
| Mitsunobu Reaction | Alcohol + Thiol | Mild conditions, stereochemical inversion at the carbon center. | researchgate.net |
| Radical Thiol-Ene Reaction | Alkene + Thiol | "Click" chemistry, high efficiency, functional group tolerant. | mdpi.comnih.gov |
Functionalization of Existing Piperidine Scaffolds
One of the primary approaches to synthesizing this compound and related compounds is through the modification of an existing piperidine structure. This strategy is advantageous as it allows for the introduction of the desired thioether functionality at a specific position on a pre-formed ring.
Recent advancements have highlighted methods for the selective functionalization of piperidine scaffolds. For instance, robust platforms for the late-stage α-functionalization of N-alkyl piperidines have been developed. These methods often proceed through the formation of an iminium ion intermediate, which is then trapped by a nucleophile. A key aspect of this strategy is the selective formation of endo-iminium ions from the six-membered N-heterocycles. This approach has proven effective for the introduction of various carbon-based nucleophiles. nih.gov
Furthermore, multicomponent reactions offer an efficient means to construct highly functionalized piperidine scaffolds. These reactions combine three or more starting materials in a single step to generate complex products. For example, a one-pot, three-component transformation between aromatic aldehydes, amines, and acetoacetic esters has been utilized for the synthesis of functionalized piperidines. taylorfrancis.com
The table below summarizes selected methods for the functionalization of existing piperidine scaffolds.
| Method | Description | Key Features |
| Late-Stage α-Functionalization | Sequential iminium ion formation and nucleophilic functionalization. | High endo-selectivity, applicable to complex molecules. nih.gov |
| Multicomponent Reactions | One-pot synthesis involving three or more starting materials. | High efficiency and atom economy. taylorfrancis.com |
Stereoselective Synthesis of this compound Derivatives
Controlling the stereochemistry of substituents on the piperidine ring is crucial for many applications, particularly in medicinal chemistry. Stereoselective synthesis aims to produce a single desired stereoisomer, which can be either a diastereomer or an enantiomer.
Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple chiral centers within a molecule. Several methods have been developed for the diastereoselective synthesis of substituted piperidines.
One notable approach involves the Negishi cross-coupling of (hetero)aryl iodides with organozinc reagents derived from piperidines. This method has demonstrated high diastereoselectivity, allowing for the controlled formation of either trans- or cis-2,4-disubstituted products depending on the position of the C-Zn bond. nih.gov
Another strategy utilizes an aza-Prins cyclization. This reaction involves the cyclization of an alkene onto an iminium ion, followed by nucleophilic trapping. This method has been successfully employed to generate trisubstituted piperidines with a high degree of diastereoselective control. usm.edudiva-portal.org
The development of regio- and diastereoselective epoxidation and subsequent ring-opening of tetrahydropyridines provides another pathway to densely substituted, oxygenated piperidines. acs.org Furthermore, the stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidines can be achieved starting from 2-pyridone through nucleophilic addition to a chiral N-galactosylated intermediate. researchgate.net
The following table provides an overview of some diastereoselective synthetic pathways.
| Pathway | Key Reaction | Stereochemical Control |
| Negishi Cross-Coupling | Coupling of organozinc piperidines with (hetero)aryl iodides. | High diastereoselectivity for trans or cis products. nih.gov |
| Aza-Prins Cyclization | Cyclization of an alkene onto an iminium ion. | High diastereoselective control. usm.edudiva-portal.org |
| Epoxidation/Ring-Opening | Diastereoselective epoxidation of tetrahydropyridines. | High regioselectivity in ring-opening. acs.org |
| Chiral Auxiliary Approach | Nucleophilic addition to N-galactosylated pyridone derivatives. | High regio- and stereoselectivity. researchgate.net |
Enantioselective synthesis is concerned with the preferential formation of one of two enantiomers. This is particularly important in the synthesis of chiral drugs, where often only one enantiomer is biologically active.
A significant advancement in this area is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine derivatives. This method provides access to 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. nih.govacs.org Subsequent reduction of the tetrahydropyridine ring yields the desired enantioenriched 3-substituted piperidine. nih.govacs.org
Another powerful tool for enantioselective piperidine synthesis is the use of chiral phosphine catalysts in the [4+2] annulation of imines with allenes. This process furnishes a variety of functionalized piperidine derivatives with very good stereoselectivity. acs.org
The table below highlights key enantioselective approaches.
| Approach | Catalyst/Reagent | Key Features |
| Asymmetric Reductive Heck Reaction | Rhodium catalyst with a chiral ligand. | High yield and excellent enantioselectivity. nih.govacs.org |
| [4+2] Annulation | Chiral phosphepine catalyst. | Access to a range of functionalized piperidines with good stereoselectivity. acs.org |
Catalytic Systems in the Synthesis of Thioether-Functionalized Piperidines
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. In the context of thioether-functionalized piperidines, catalytic systems are employed both for the introduction of the thioether group and for leveraging the properties of thioether ligands in catalytic processes.
Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the direct introduction of functional groups, including thioethers, into organic molecules. rsc.orgnih.govsemanticscholar.orgrsc.org This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and efficient synthetic routes.
In the context of thioethers, the sulfur atom can act as a directing group, coordinating to the transition metal catalyst and guiding the C-H activation to a specific position. nih.govrsc.org This has been successfully applied to the remote C(sp²)–H and C(sp³)–H functionalization of thioethers. rsc.orgnih.govsemanticscholar.org Palladium and rhodium are common catalysts for these transformations. nih.govrsc.org
The table below summarizes key aspects of this catalytic approach.
| Catalyst | Directing Group | Type of C-H Functionalization |
| Palladium | Thioether | Remote C(sp²)–H and C(sp³)–H. nih.govrsc.org |
| Rhodium | Thioether | Remote C(sp²)–H. semanticscholar.org |
Thioether-containing molecules, including piperidine derivatives, can themselves act as ligands for transition metal catalysts. thieme-connect.combohrium.com The sulfur atom in the thioether can coordinate to the metal center, influencing the catalyst's activity and selectivity. thieme-connect.combohrium.com
Historically, phosphorus and nitrogen-based ligands have dominated the field of catalysis. However, there is a growing interest in the use of thioether-containing ligands. thieme-connect.combohrium.com These ligands have been successfully employed in a variety of catalytic reactions, including cross-coupling reactions, hydrogenations, and hydroformylations. thieme-connect.com The unique electronic and steric properties of thioether ligands can lead to novel reactivity and selectivity. thieme-connect.combohrium.com
The table below lists some applications of thioether ligands in catalysis.
| Catalytic Reaction | Metal | Ligand Type |
| Cross-Coupling | Palladium, Nickel | Phosphorus-Thioether, Nitrogen-Thioether. thieme-connect.com |
| Hydrogenation | Rhodium, Iridium | Chiral Thioether Ligands. |
| Hydroformylation | Rhodium | Thioether-Phosphine Ligands. |
Metal-Free Approaches to Thioether Synthesis
The development of synthetic methodologies that avoid the use of transition metals is a significant goal in modern chemistry, driven by the need for more environmentally benign processes and the demand for products free from metal contamination, particularly in the pharmaceutical industry. jst.go.jp For the synthesis of thioethers like this compound and its analogues, several metal-free strategies have been established, offering viable alternatives to traditional metal-catalyzed cross-coupling reactions. These methods often rely on fundamental organic reactions, including nucleophilic substitution, reductive couplings, and the use of thiol-free sulfur sources.
One of the most direct metal-free routes to thioethers is through nucleophilic substitution (SN2) reactions. This approach typically involves the reaction of an alkyl halide with a thiolate anion. In the context of synthesizing the target compound, this would involve reacting a derivative such as 3-(halomethyl)piperidine (e.g., 3-(chloromethyl)piperidine or 3-(bromomethyl)piperidine) with sodium ethanethiolate. The thiolate, a potent nucleophile, displaces the halide leaving group to form the desired thioether linkage. The use of polar aprotic solvents, such as dimethylformamide (DMF) or acetone, can facilitate this reaction by solvating the cation of the thiolate salt without strongly solvating the nucleophilic anion, thereby enhancing its reactivity. acs.org
Another established metal-free approach involves the base-promoted reductive coupling of tosylhydrazones with thiols. rsc.orgnih.gov This method proceeds via the insertion of a carbene, generated from the tosylhydrazone, into the S-H bond of a thiol. rsc.org To synthesize an analogue of this compound, one could envision starting with a tosylhydrazone derived from a suitable piperidine-containing aldehyde or ketone. The reaction is typically promoted by a base like potassium carbonate and conducted at elevated temperatures. rsc.org
Recent advancements have focused on developing "thiol-free" methods to circumvent the use of volatile and malodorous thiols. nih.govmdpi.com One such strategy employs xanthates as odorless and stable thiol surrogates. mdpi.com The reaction can proceed by heating an alkyl or aryl halide with a potassium O-alkyl xanthate in a solvent like DMSO. This forms a xanthate intermediate which then undergoes hydrolysis and subsequent reaction to yield the thioether. mdpi.com For the synthesis of this compound, 3-(iodomethyl)piperidine could be reacted with potassium O-ethyl xanthate.
Similarly, potassium thioacetate can serve as an efficient and odorless sulfur source for the one-pot synthesis of sulfides from alkyl halides. nih.gov This method is highly compatible with various functional groups and represents a greener alternative to traditional thiol-based syntheses. nih.gov
Acid-mediated couplings also present a metal-free pathway. For instance, the coupling of thiols with diaryliodonium salts can be mediated by acids like trifluoroacetic acid (TFA) in solvents such as 1,4-dioxane. organic-chemistry.org While primarily demonstrated for aryl sulfides, this highlights the potential for activating substrates towards nucleophilic attack by sulfur compounds under metal-free, acidic conditions. organic-chemistry.org
The following tables summarize representative conditions for general metal-free thioether synthesis methodologies that could be adapted for the preparation of this compound and its analogues.
| Tosylhydrazone Substrate | Thiol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1-(4-methoxyphenyl)ethylidene-tosylhydrazone | Thiophenol | K₂CO₃ | Dioxane | 110 | 24 | 93 |
| 1-(4-nitrophenyl)ethylidene-tosylhydrazone | Thiophenol | K₂CO₃ | Dioxane | 110 | 24 | 53 |
| 1-(naphthalen-1-yl)ethylidene-tosylhydrazone | Thiophenol | K₂CO₃ | Dioxane | 110 | 24 | 50 |
| Halide Substrate | Xanthate Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3-Iodopyridine | EtOCS₂K | DMF | 150 | 24 | 37 |
| 2-Fluoro-3-iodopyridine | EtOCS₂K | DMSO | 100 | 1 | 90 |
| Benzyl (B1604629) chloride | EtOCS₂K | DMSO | 100 | 1 | 98 |
| Halide Substrate | Sulfur Source | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| Benzyl bromide | Potassium thioacetate (PTA) | Acetonitrile/Water | Reflux | 95 |
| 4-Nitrobenzyl bromide | Potassium thioacetate (PTA) | Acetonitrile/Water | Reflux | 92 |
These metal-free methods provide a diverse toolbox for the synthesis of thioethers. The choice of method would depend on the specific starting materials available, functional group tolerance, and desired reaction conditions. For the synthesis of this compound, nucleophilic substitution of a corresponding 3-(halomethyl)piperidine with a thiol or a thiol-free sulfur source represents the most direct and practical metal-free approach.
Advanced Spectroscopic Characterization for Structural Elucidation of 3 Ethylsulfanyl Methyl Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the hydrogen and carbon framework.
Proton NMR for Structural Connectivity and Isomer Identification
Proton (¹H) NMR spectroscopy for 3-[(Ethylsulfanyl)methyl]piperidine would provide crucial information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The piperidine (B6355638) ring's protons and the ethyl group's protons would exhibit characteristic chemical shifts and multiplicities.
The protons on the piperidine ring (C2-H, C3-H, C4-H, C5-H, C6-H) are expected to appear in the upfield region of the spectrum, typically between δ 1.0 and 3.5 ppm. The protons of the ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH₂-S) protons and a triplet for the methyl (-CH₃) protons, indicative of their coupling to each other. The presence of the chiral center at C3 would lead to diastereotopic protons on the piperidine ring, potentially resulting in more complex splitting patterns than a simple, unsubstituted piperidine.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H | 1.5-2.5 | Broad singlet | - |
| C6-H (axial & equatorial) | 2.8-3.2 | Multiplet | - |
| C2-H (axial & equatorial) | 2.4-2.8 | Multiplet | - |
| -S-CH₂- (ethyl) | 2.5 (quartet) | Quartet | 7.4 |
| -S-CH₂- (piperidine) | 2.4-2.6 | Multiplet | - |
| C3-H | 1.8-2.2 | Multiplet | - |
| C5-H (axial & equatorial) | 1.5-1.9 | Multiplet | - |
| C4-H (axial & equatorial) | 1.2-1.6 | Multiplet | - |
Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.
Carbon-13 NMR for Carbon Skeleton Analysis and Chemical Shift Assignment
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its bonding environment.
The carbon atoms of the piperidine ring are expected to resonate in the range of δ 20-60 ppm. The carbon atom attached to the nitrogen (C2 and C6) will be the most downfield of the ring carbons. The carbons of the ethyl group and the methylene bridge will also have characteristic shifts, with the carbon directly bonded to the sulfur atom appearing more downfield due to the electronegativity of sulfur.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~50-55 |
| C6 | ~45-50 |
| C3 | ~35-40 |
| -S-CH₂- (piperidine) | ~30-35 |
| C5 | ~25-30 |
| -S-CH₂- (ethyl) | ~25-30 |
| C4 | ~20-25 |
Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment
To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. For instance, it would show correlations between the protons of the ethyl group, and within the piperidine ring, helping to trace the connectivity of the protons around the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. epequip.com
In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), and C-N stretching (around 1000-1200 cm⁻¹). The C-S stretching vibration is typically weak and falls in the range of 600-800 cm⁻¹.
Raman spectroscopy would provide complementary information. While the N-H and C-H stretching vibrations would also be visible, the C-S bond, being more polarizable, might give a more intense signal in the Raman spectrum compared to the FT-IR spectrum.
Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
|---|---|---|---|
| N-H | Stretching | 3300-3500 (broad) | 3300-3500 |
| C-H (alkyl) | Stretching | 2850-3000 | 2850-3000 |
| N-H | Bending | 1550-1650 | - |
| C-N | Stretching | 1000-1200 | 1000-1200 |
Note: Predicted frequencies are approximate and can be influenced by the molecular environment and physical state of the sample.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns. nih.govscielo.br For this compound (C₈H₁₇NS), the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
Fragmentation of the molecular ion would likely proceed through several pathways, including:
Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a hydrogen atom or the (ethylsulfanyl)methyl group.
Cleavage of the C-S bond, resulting in fragments corresponding to the piperidinemethyl cation and the ethylthio radical.
Fragmentation of the piperidine ring itself.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment | Fragmentation Pathway |
|---|---|---|
| 159 | [C₈H₁₇NS]⁺ | Molecular Ion |
| 144 | [C₇H₁₄NS]⁺ | Loss of a methyl radical |
| 98 | [C₆H₁₂N]⁺ | Cleavage of the C-S bond |
| 84 | [C₅H₁₀N]⁺ | Fragmentation of the piperidine ring |
Note: The relative intensities of the fragment ions would depend on their stability.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a salt thereof could be grown, this technique would provide definitive information on bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair, boat, or twist-boat). It would also reveal the orientation of the (ethylsulfanyl)methyl substituent, including whether it adopts an axial or equatorial position on the piperidine ring. Furthermore, intermolecular interactions, such as hydrogen bonding involving the N-H group, would be elucidated, providing insights into the crystal packing. While no specific X-ray crystallographic data for this compound is publicly available, this method remains a powerful tool for its definitive structural characterization in the solid phase.
Computational and Theoretical Investigations of 3 Ethylsulfanyl Methyl Piperidine
Quantum Chemical Calculations
Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Structure
No published studies utilizing Density Functional Theory to determine the optimized molecular geometry and electronic structure of 3-[(Ethylsulfanyl)methyl]piperidine were found. Such a study would typically involve calculations to find the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles.
Basis Set Selection and Methodological Considerations in DFT Studies
Without any existing DFT studies on this compound, there is no information regarding the specific basis sets and computational methods that would be most appropriate for this molecule. The selection of a suitable basis set, such as the Pople-style (e.g., 6-311++G(d,p)) or Dunning-style (e.g., cc-pVTZ) basis sets, in combination with a functional (e.g., B3LYP, M06-2X), would be a critical first step in any future computational investigation.
Electronic Structure Analysis
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
A Frontier Molecular Orbital analysis for this compound, which would provide insights into its chemical reactivity and kinetic stability through the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is not available in the current body of scientific literature. The HOMO-LUMO energy gap is a key parameter that would be determined from such a study.
Natural Bond Orbital (NBO) Analysis
There are no documented Natural Bond Orbital (NBO) analyses for this compound. An NBO analysis would offer a detailed understanding of the electron density distribution, intramolecular and intermolecular bonding, and charge transfer interactions within the molecule.
Electrostatic Potential Surface (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map for this compound has not been published. This analysis would visualize the electrostatic potential on the electron density surface, identifying electrophilic and nucleophilic sites and providing crucial information about its intermolecular interactions.
Conformational Analysis and Energy Landscapes via Computational Methods
The conformational flexibility of the piperidine (B6355638) ring is a key determinant of its interaction with biological targets. Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. However, the presence of a nitrogen atom and substituents introduces additional complexities, including the potential for ring inversion and the existence of different conformers. For a 3-substituted piperidine such as this compound, the substituent can occupy either an axial or an equatorial position.
Computational methods, particularly Density Functional Theory (DFT) and molecular mechanics, are employed to explore the potential energy surface of the molecule and determine the relative stabilities of its conformers. nih.gov These calculations can predict the energy difference (ΔG) between the axial and equatorial conformers. For many substituted piperidines, the equatorial conformer is generally more stable due to reduced steric hindrance. nih.gov
In the case of piperidines with polar substituents, the conformational equilibrium can be influenced by the protonation state of the nitrogen atom. nih.gov For instance, studies on 4-substituted piperidines with polar groups have shown a stabilization of the axial conformer upon protonation, an effect attributed to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov A similar effect could be anticipated for this compound, where the sulfur atom in the side chain introduces polarity.
A systematic computational survey would involve geometry optimization of both the axial and equatorial conformers, followed by frequency calculations to confirm that they are true minima on the potential energy surface and to obtain thermodynamic data. The results of such an analysis for a related compound, 3-methylpiperidine, show a preference for the equatorial conformer. nih.gov
Table 1: Illustrative Conformational Energy Data for Substituted Piperidines (Note: Data for analogous compounds, as specific data for this compound is not available in the cited literature.)
| Compound | Method | Conformer | Relative Energy (kcal/mol) | Reference |
| 3-Methylpiperidine | G3MP2B3 | Equatorial | 0.00 | nih.gov |
| Axial | 1.89 | nih.gov | ||
| 4-Fluoropiperidinium | COSMIC force-field | Equatorial | 0.00 | nih.gov |
| Axial | -0.7 to -0.8 | nih.gov | ||
| 4-Hydroxypiperidinium | COSMIC force-field | Equatorial | 0.00 | nih.gov |
| Axial | -0.7 to -0.8 | nih.gov |
Theoretical Prediction of Stereochemical Outcomes
Theoretical calculations are instrumental in predicting the stereochemical outcome of chemical reactions. For the synthesis of substituted piperidines, where the creation of chiral centers is often a key step, computational chemistry can model transition states and predict which diastereomer or enantiomer will be preferentially formed.
For instance, in the synthesis of 3-substituted piperidines via asymmetric intramolecular aza-Michael cyclizations, chiral phosphoric acid catalysts have been used to achieve high enantioselectivity. whiterose.ac.uk Computational modeling of the reaction mechanism can elucidate the role of the catalyst in discriminating between the transition states leading to different stereoisomers. This involves calculating the energies of the various possible transition state structures. The predicted product distribution is based on the relative heights of the energy barriers, with the lowest energy barrier corresponding to the major product.
In a hypothetical reaction to synthesize this compound, computational methods could be used to:
Model the approach of the reactants.
Locate the transition state structures for the formation of different stereoisomers.
Calculate the activation energies to predict the diastereomeric or enantiomeric excess.
Studies on the reduction of substituted pyridines to piperidines have shown that the stereochemical outcome can be controlled to favor the formation of either cis or trans isomers. whiterose.ac.uk Computational analysis can help in understanding the factors that govern this selectivity, such as the nature of the catalyst and the reaction conditions.
Table 2: Example of Predicted vs. Experimental Stereochemical Outcomes in Piperidine Synthesis (Note: This table illustrates the application of theoretical predictions; specific data for this compound is not available.)
| Reaction | Catalyst/Method | Predicted Outcome | Experimental Outcome | Reference |
| Asymmetric aza-Michael cyclization | Chiral Phosphoric Acid | High enantioselectivity | Up to 97:3 e.r. | whiterose.ac.uk |
| Hydrogenation of methyl-substituted pyridines | PtO2 | Predominantly cis-isomer | Predominantly cis-isomer | whiterose.ac.uk |
| Epimerization of cis-piperidines | Base-mediated | Formation of trans-isomer | Formation of trans-isomer | whiterose.ac.uk |
Computational Studies on Intermolecular Interactions, Including Hirshfeld Surface Analysis
The way molecules pack in a crystal is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.goveurjchem.comnih.gov The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping properties such as the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts, which are indicative of interactions such as hydrogen bonds and van der Waals forces.
For this compound, a Hirshfeld surface analysis would reveal the nature and extent of intermolecular interactions in its crystalline state. The piperidine nitrogen can act as a hydrogen bond acceptor, and the N-H group (in the protonated form) as a hydrogen bond donor. The ethylsulfanyl group can also participate in weaker C-H···S interactions.
Table 3: Illustrative Hirshfeld Surface Analysis Data for a Substituted Piperidine (Note: Data for 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, as specific data for this compound is not available.)
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Reference |
| H···H | 74.2 | nih.gov |
| C···H/H···C | 18.7 | nih.gov |
| O···H/H···O | 7.0 | nih.gov |
| N···H/H···N | 0.1 | nih.gov |
Such an analysis for this compound would provide a detailed understanding of its solid-state architecture and the forces that stabilize the crystal lattice.
Reactivity and Derivatization Strategies for 3 Ethylsulfanyl Methyl Piperidine
Chemical Transformations at the Piperidine (B6355638) Nitrogen Atom
The secondary amine within the piperidine ring of 3-[(Ethylsulfanyl)methyl]piperidine serves as a primary site for nucleophilic attack, enabling straightforward derivatization through alkylation, acylation, and participation in the formation of more complex heterocyclic systems.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the piperidine ring is nucleophilic and readily undergoes N-alkylation when treated with alkyl halides. These reactions are typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net The choice of base and solvent can be optimized to achieve high yields. For instance, using potassium carbonate in dimethylformamide (DMF) or a stronger base like sodium hydride in an anhydrous solvent are common strategies. researchgate.net To avoid the formation of quaternary ammonium (B1175870) salts, the alkylating agent can be added slowly to ensure the piperidine remains in excess. researchgate.net
N-acylation proceeds similarly, utilizing acyl chlorides or anhydrides as electrophiles. These reactions are often rapid and can be carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the acid byproduct. The resulting N-acylpiperidines are generally stable amides.
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reagent | Reaction Type | Typical Conditions | Expected Product |
|---|---|---|---|
| Methyl iodide (CH₃I) | N-Alkylation | K₂CO₃, DMF, Room Temp | 1-Methyl-3-[(ethylsulfanyl)methyl]piperidine |
| Benzyl (B1604629) bromide (BnBr) | N-Alkylation | NaH, THF, 0°C to RT | 1-Benzyl-3-[(ethylsulfanyl)methyl]piperidine |
| Acetyl chloride (CH₃COCl) | N-Acylation | Et₃N, CH₂Cl₂, 0°C | 1-Acetyl-3-[(ethylsulfanyl)methyl]piperidine |
| Benzoyl chloride (PhCOCl) | N-Acylation | Pyridine, 0°C to RT | 1-Benzoyl-3-[(ethylsulfanyl)methyl]piperidine |
Formation of Nitrogen-Containing Heterocycles
The piperidine nitrogen can act as a dinucleophile or participate in annulation reactions to construct bicyclic or more complex heterocyclic frameworks. nih.govnih.gov For example, reaction with bifunctional electrophiles, such as 1,n-dihaloalkanes, can lead to the formation of bridged systems. Intramolecular cyclization is another powerful strategy, often employed in the synthesis of alkaloids and other natural products. mdpi.com Furthermore, modern catalytic methods, including palladium-catalyzed cyclizations, allow for the construction of various fused and spiro-piperidine structures. ajchem-a.comacs.org
Table 2: Potential Strategies for Heterocycle Formation
| Strategy | Reagents/Conditions | Potential Product Type |
|---|---|---|
| Annulation | 1,4-Dihalobutane, Base | Octahydropyrido[1,2-a]azepine derivative |
| Pictet-Spengler Reaction | (After N-alkylation with a phenylethyl group) Aldehyde, Acid | Fused tetrahydro-β-carboline system |
| Intramolecular Amination | (After N-alkylation with a haloalkyl chain) Base | Spirocyclic or fused bicyclic amine |
| [5+1] Annulation | Dihydroxylamine, Iridium(III) catalyst | Substituted bicyclic piperidine |
Modifications of the Thioether Moiety
The thioether side chain offers a second reactive handle, allowing for modifications at the sulfur atom or involving the adjacent carbon-sulfur bonds. These transformations expand the chemical space accessible from the parent molecule.
Oxidation Reactions of the Sulfur Atom
The sulfur atom in the (ethylsulfanyl)methyl group is susceptible to oxidation, a reaction that significantly alters the polarity and chemical properties of the molecule. Thioethers are typically oxidized to sulfoxides and subsequently to sulfones. libretexts.org This transformation can be achieved using a variety of oxidizing agents. Milder oxidants, such as sodium periodate (B1199274) or one equivalent of hydrogen peroxide, can selectively yield the sulfoxide (B87167). Stronger oxidizing agents, like excess hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA), will typically lead to the corresponding sulfone. nih.gov The increased polarity of the resulting sulfoxides and sulfones can be useful in modulating the physicochemical properties of the molecule.
Table 3: Oxidation of the Thioether Moiety
| Oxidizing Agent | Typical Conditions | Expected Product |
|---|---|---|
| H₂O₂ (1 equiv.) | Acetic Acid, 25°C | 3-[(Ethylsulfinyl)methyl]piperidine |
| m-CPBA (>2 equiv.) | CH₂Cl₂, 0°C to RT | 3-[(Ethylsulfonyl)methyl]piperidine |
| KMnO₄ | Acetic Acid, Water | 3-[(Ethylsulfonyl)methyl]piperidine |
S-Alkylation and Sulfonium (B1226848) Salt Formation
Similar to amines, thioethers are nucleophilic and can react with alkyl halides to form tertiary sulfonium salts. libretexts.org This S-alkylation reaction introduces a positive charge and converts the thioether into a good leaving group. The reaction typically proceeds by treating the thioether with an alkylating agent like methyl iodide or an alkyl triflate. Given that this compound also contains a nucleophilic nitrogen, competitive N-alkylation can occur. researchgate.net The reaction outcome can often be controlled by adjusting the pH. Under acidic conditions, the piperidine nitrogen is protonated and non-nucleophilic, favoring selective S-alkylation.
Table 4: S-Alkylation of the Thioether Moiety
| Alkylating Agent | Typical Conditions | Expected Product |
|---|---|---|
| Methyl iodide (CH₃I) | Nitromethane, RT | Diethyl(piperidin-3-ylmethyl)sulfonium iodide |
| Ethyl triflate (EtOTf) | CH₂Cl₂, 0°C | Triethyl(piperidin-3-ylmethyl)sulfonium triflate |
| Benzyl bromide (BnBr) | Acetonitrile, 50°C | Benzyl(ethyl)(piperidin-3-ylmethyl)sulfonium bromide |
C-S Bond Cleavage and Rearrangement Reactions
While carbon-sulfur bonds are generally robust, they can be cleaved under specific chemical conditions. researchgate.net Metal-free methods using electrophilic halogenating reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) have been developed for the selective cleavage of C(sp³)–S bonds. organic-chemistry.orgnih.gov The susceptibility of the C-S bond to cleavage can follow the order: benzyl > alkyl > aryl. nih.gov Transition metal catalysis is another powerful tool for activating and cleaving C-S bonds.
Additionally, upon oxidation to a sulfoxide, the molecule can undergo rearrangement reactions. The Pummerer reaction, for example, involves the treatment of a sulfoxide with an activating agent like acetic anhydride, leading to an α-acetoxy sulfide (B99878) intermediate via a thionium (B1214772) ion. acs.org
Table 5: Potential C-S Bond Cleavage and Rearrangement Reactions
| Reagent/Reaction | Typical Conditions | Potential Outcome/Product |
|---|---|---|
| N-Bromosuccinimide (NBS) | CCl₄, heat | C-S bond cleavage, bromination |
| Raney Nickel | Ethanol, heat | Reductive desulfurization to 3-methylpiperidine |
| Pummerer Rearrangement | (After oxidation to sulfoxide) Acetic Anhydride, heat | α-Acetoxy sulfide derivative |
Application of 3 Ethylsulfanyl Methyl Piperidine As a Synthetic Intermediate and Molecular Scaffold
Construction of Complex Polycyclic Systems
The piperidine (B6355638) framework inherent in 3-[(Ethylsulfanyl)methyl]piperidine serves as a foundational element for the assembly of more complex polycyclic architectures. mdpi.comwhiterose.ac.uk Synthetic strategies often involve intramolecular cyclization reactions, where the existing piperidine ring directs the formation of new rings. mdpi.com For instance, the nitrogen atom of the piperidine can participate in cyclization cascades, leading to the formation of fused or bridged ring systems. mdpi.com
One common approach involves the functionalization of the piperidine nitrogen or the exocyclic methyl group, followed by a ring-closing reaction. For example, attachment of a suitable electrophilic or nucleophilic side chain to the piperidine nitrogen can facilitate intramolecular reactions to forge new carbocyclic or heterocyclic rings. mdpi.com The specific nature of the substituents and the reaction conditions employed play a crucial role in determining the stereochemical outcome of these cyclizations. nih.gov
Furthermore, the sulfur atom in the (ethylsulfanyl)methyl group can be exploited in various synthetic transformations. It can be oxidized to a sulfoxide (B87167) or sulfone, which can then act as a leaving group or participate in radical cyclizations, thereby enabling the construction of additional rings.
Recent advancements in catalysis, including the use of transition metals and organocatalysts, have expanded the repertoire of reactions available for constructing polycyclic systems from piperidine-based starting materials. mdpi.com These methods often offer high levels of stereocontrol, which is critical for the synthesis of biologically active molecules. mdpi.comnih.gov
Scaffold Diversification for Chemical Library Synthesis
The this compound scaffold is an excellent starting point for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs. whiterose.ac.uknih.gov The ability to readily modify different positions of the molecule allows for the creation of a vast array of analogs with distinct physicochemical properties.
Key diversification points include:
The Piperidine Nitrogen: The secondary amine of the piperidine ring can be readily acylated, alkylated, sulfonylated, or used in reductive amination reactions to introduce a wide range of substituents. researchgate.net
The 3-Position Side Chain: The (ethylsulfanyl)methyl group can be modified through oxidation of the sulfur atom, cleavage of the carbon-sulfur bond, or substitution reactions.
The Piperidine Ring: Further substitution on the piperidine ring can be achieved through methods like lithiation followed by electrophilic trapping, although this can sometimes lead to mixtures of isomers. whiterose.ac.uknih.gov
The "saturation" of the piperidine ring, meaning its three-dimensional nature, provides a significant advantage over flat aromatic scaffolds by allowing for greater exploration of chemical space. whiterose.ac.uknih.gov This three-dimensionality is a desirable feature for fragments used in fragment-based drug discovery (FBDD). whiterose.ac.uknih.gov
Below is a table illustrating potential diversification strategies for a chemical library based on the this compound scaffold:
| Diversification Point | Reaction Type | Example Reagents | Resulting Functional Group |
| Piperidine Nitrogen | Acylation | Acid chlorides, Anhydrides | Amide |
| Piperidine Nitrogen | Alkylation | Alkyl halides, Aldehydes (reductive amination) | Tertiary amine |
| Piperidine Nitrogen | Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| (Ethylsulfanyl)methyl Group | Oxidation | m-CPBA, H₂O₂ | Sulfoxide, Sulfone |
| (Ethylsulfanyl)methyl Group | C-S Bond Cleavage | Raney Nickel | Methylpiperidine |
Design of Analogs with Modified Structural Features
The rational design of analogs based on the this compound scaffold allows for the fine-tuning of biological activity and pharmacokinetic properties. whiterose.ac.uknih.gov By systematically altering the structural features of the molecule, medicinal chemists can probe the structure-activity relationships (SAR) of a particular compound series.
Modifications can include:
Stereochemistry: The synthesis of specific stereoisomers of this compound and its derivatives is crucial, as different stereoisomers can exhibit vastly different biological activities. whiterose.ac.uknih.gov Methods such as asymmetric synthesis or chiral resolution can be employed to obtain enantiomerically pure compounds. nih.gov
Conformational Restriction: Introducing conformational constraints, for example, by incorporating the piperidine ring into a bicyclic system, can lock the molecule into a specific bioactive conformation, potentially leading to increased potency and selectivity.
Isosteric Replacement: The (ethylsulfanyl)methyl group can be replaced with other functional groups of similar size and electronic properties (isosteres) to explore the impact on biological activity. For instance, the sulfur atom could be replaced with an oxygen or a methylene (B1212753) group.
The design of these analogs is often guided by computational modeling and an understanding of the target protein's binding site.
Integration into Advanced Organic Synthesis Pathways
The this compound moiety can be incorporated into more complex synthetic pathways as a key building block. google.com Its pre-installed stereochemistry and functional handles make it a valuable intermediate for the total synthesis of natural products and complex pharmaceutical agents.
For example, the piperidine ring can serve as a chiral template, directing the stereochemical outcome of subsequent reactions on appended side chains. The (ethylsulfanyl)methyl group can be unmasked at a later stage in the synthesis to reveal a reactive thiol or can be used to direct metallation reactions.
Advanced synthetic methods that can be applied to intermediates derived from this compound include:
Cross-Coupling Reactions: The piperidine ring or its substituents can be functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, to form new carbon-carbon or carbon-heteroatom bonds.
Multicomponent Reactions: The piperidine nitrogen can participate in multicomponent reactions, allowing for the rapid assembly of complex molecular architectures in a single step. mdpi.com
Ring-Closing Metathesis: If appropriate olefinic side chains are introduced, ring-closing metathesis can be used to construct large rings or bicyclic systems.
The integration of this compound into these advanced synthetic pathways highlights its utility as a versatile and powerful tool for the construction of novel and complex molecules with potential applications in medicine and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
